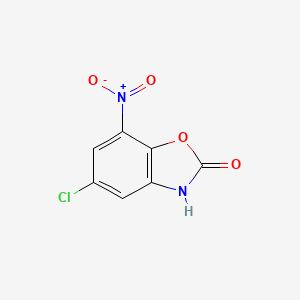









|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[H][H]>C(O)C.[Pd]>[NH2:12][C:4]1[C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=[CH:2][CH:3]=1
|


|
Name
|
|
|
Quantity
|
107.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C2=C(NC(O2)=O)C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while vigorously stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered over Hyflo®
|
|
Type
|
WASH
|
|
Details
|
The Hyflo® was washed twice with 175 ml of methanol
|
|
Type
|
DISTILLATION
|
|
Details
|
500 ml of solvent was distilled off under reduced pressure at 50° C.
|
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 250 ml of water and removal of 300 ml of solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
was by distillation under reduced pressure at 50° C
|
|
Type
|
ADDITION
|
|
Details
|
finally 250 ml of water was added
|
|
Type
|
DISTILLATION
|
|
Details
|
400 ml of solvent was distilled off
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to 0-5° C. in about one hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed three times with 125 ml of cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
till dry
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=CC=2NC(OC21)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |